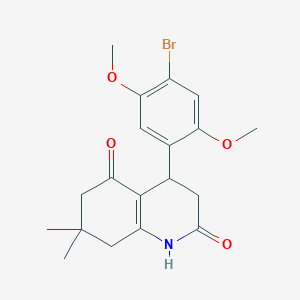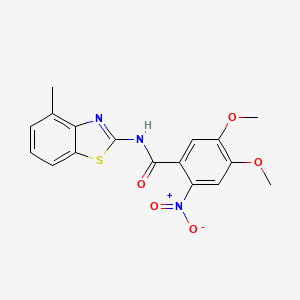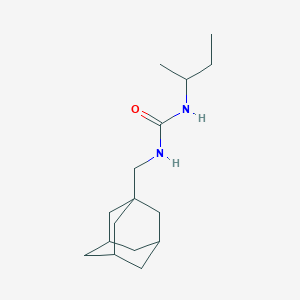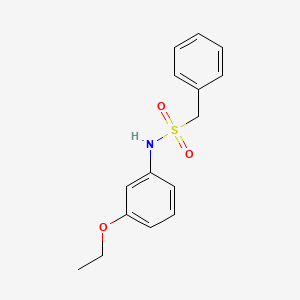![molecular formula C17H19NO2S B4878529 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4878529.png)
2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential applications in scientific research. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. The compound has been shown to have potential in various areas of research, including medicinal chemistry, neuroscience, and biochemistry. In
科学研究应用
2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various areas of scientific research. In medicinal chemistry, this compound has been shown to have potential as a lead compound for the development of new drugs. In neuroscience, the compound has been studied for its potential as a neuroprotective agent. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor.
作用机制
The mechanism of action of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that the compound may act as an enzyme inhibitor by binding to the active site of the enzyme. This binding may prevent the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. In addition, the compound has been shown to have potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In addition, the compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
One advantage of using 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a lead compound for the development of new drugs. In addition, the compound has been shown to have potential as a neuroprotective agent, which may be useful in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of new drugs based on this compound. Researchers may explore the structure-activity relationship of the compound to identify more potent derivatives. In addition, researchers may investigate the potential of the compound as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, researchers may explore the mechanism of action of the compound in more detail to gain a better understanding of its biochemical and physiological effects.
合成方法
The synthesis of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been achieved using various methods. One of the most common methods is the catalytic hydrogenation of 2-[(4-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline N-oxide. This method involves the reduction of the N-oxide group using a palladium catalyst and hydrogen gas. Other methods include the reduction of the corresponding nitro compound and the condensation of the corresponding aldehyde with a secondary amine.
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-6-8-15(9-7-14)13-21(19,20)18-11-10-16-4-2-3-5-17(16)12-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJGKNYELRWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)


![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4878543.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)

![4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)